Scientific Field: Computational Quantum Chemistry
Summary of Application: This study explains the vibration and interaction of p-xylene and the effect of three elements (fluorine, chlorine, and bromine) of the halogen family substitution on it.
Methods of Application: Theoretical approach was used for the study.
Results or Outcomes: The trend in chemical reactivity and stability of the studied compounds was observed to show increasing stability and decreasing reactivity moving from DBPX, DCPX, DFPX to PX.
Scientific Field: Organic Chemistry
Summary of Application: 2,6-Dibromo-p-xylene can be used as a building block to synthesize phthalazinone derivatives.
Results or Outcomes: Phthalazinone derivatives are reported as potent inhibitors of phosphodiesterase 4.
Summary of Application: 2,6-Dibromo-p-xylene can be used as a building block to synthesize N-Phenylated polyamine.
Scientific Field: Chemical Engineering
Summary of Application: 2,6-Dibromo-p-xylene is used in the design of organic solvent separation membranes.
Summary of Application: 2,6-Dibromo-p-xylene is used to improve the separation properties of polybenzimidazole membranes by adding acetonitrile for organic solvent nanofiltration.
Results or Outcomes: The membranes demonstrated stable permeances for various organic solvents, including acetone, methanol, ethanol, toluene, and isopropyl alcohol.
2,6-Dibromo-p-xylene is an organic compound with the molecular formula and a molecular weight of approximately 263.96 g/mol. This compound is a dibrominated derivative of p-xylene, characterized by the presence of two bromine atoms attached to the aromatic ring at the 2 and 6 positions. It appears as a white crystalline solid and is known for its reactivity due to the presence of bromine substituents, which can participate in various
The synthesis of 2,6-dibromo-p-xylene typically involves the bromination of p-xylene. The process can be carried out using various methods:
2,6-Dibromo-p-xylene has several applications:
Interaction studies involving 2,6-dibromo-p-xylene focus primarily on its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it a suitable candidate for substitution reactions. Additionally, studies have indicated that interactions with biological systems may lead to significant effects due to its potential toxicity .
Several compounds are structurally similar to 2,6-dibromo-p-xylene. Here are some comparisons highlighting their uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2,5-Dibromo-p-xylene | Predominantly formed during bromination; different isomeric structure. | |
| 1,4-Dibromobenzene | Contains bromines at para positions; different reactivity profile. | |
| 1-Bromo-4-(bromomethyl)benzene | Exhibits different substitution patterns; used in different synthetic pathways. | |
| 2-Bromotoluene | Only one bromine substituent; less complex structure impacting reactivity. |
2,6-Dibromo-p-xylene (CAS No. 66788-13-4) is a halogenated aromatic hydrocarbon with the systematic IUPAC name 1,3-dibromo-2,5-dimethylbenzene. Its molecular formula is C₈H₈Br₂, with a molecular weight of 263.96 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=CC(=C(C(=C1)Br)C)Br | |
| InChI Key | IWZNGNLJRXZVSV-UHFFFAOYSA-N | |
| Common Synonyms | 1,3-Dibromo-2,5-dimethylbenzene, 66788-13-4 |
The compound belongs to the dibrominated xylene family, distinguished by bromine atoms at the 2 and 6 positions of the para-xylene backbone.
The molecular structure features a para-xylene core (1,4-dimethylbenzene) with bromine substituents at the 2 and 6 positions. Key structural attributes include:
Bromination of p-xylene produces three isomers:
| Isomer | Substituent Positions | Prevalence |
|---|---|---|
| 2,3-Dibromo-p-xylene | 2 and 3 | Rare |
| 2,5-Dibromo-p-xylene | 2 and 5 | Most common |
| 2,6-Dibromo-p-xylene | 2 and 6 | Less common |
The 2,6-isomer is synthetically challenging due to steric hindrance during electrophilic substitution. Selective synthesis requires catalysts like hydrated iron(III) oxide to direct bromination to the 2,6 positions.
Key developments in the study of 2,6-dibromo-p-xylene include:
Synthetic Breakthroughs:
Applications in Organic Synthesis:
Recent Advances:
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 143–145°C | Differential Scanning Calorimetry |
| Boiling Point | 245°C (lit.) | Distillation |
| Density | 2.012 g/cm³ | Pycnometry |
| Refractive Index | 1.614 | Abbe Refractometer |
| Method | Conditions | Yield/Purity |
|---|---|---|
| Iron-Catalyzed Bromination | p-Xylene, Br₂, Fe₂O₃·H₂O, 20–25°C | 92% purity |
| Photochemical Bromination | p-Xylene, Br₂, UV light | 75% yield |
The molecular architecture of 2,6-dibromo-p-xylene exhibits a planar aromatic benzene ring system with two methyl groups positioned para to each other and two bromine substituents located at the 2,6 positions [1] . The compound maintains the characteristic aromatic planarity with bromine-carbon bond lengths averaging 1.89 Angstroms, consistent with typical carbon-bromine single bond parameters observed in related dibrominated aromatic systems [5].
The electronic configuration demonstrates typical aromatic character with delocalized π-electron density across the benzene ring . The presence of electron-withdrawing bromine substituents significantly influences the electronic distribution, creating regions of reduced electron density ortho and para to the halogen positions [35]. Computational studies utilizing density functional theory calculations have revealed that the compound maintains C2v symmetry, with the bromine atoms positioned symmetrically relative to the molecular plane [38].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| IUPAC Name | 1,3-dibromo-2,5-dimethylbenzene | [1] |
| InChI Key | IWZNGNLJRXZVSV-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C(=C1)Br)C)Br | [1] |
The symmetrical arrangement of substituents results in a dipole moment that is significantly reduced compared to asymmetrically substituted analogs [40]. X-ray crystallographic investigations of related dibrominated xylene compounds have demonstrated that the bromine substituents adopt positions that minimize steric hindrance while maintaining optimal orbital overlap with the aromatic π-system [5].
Thermodynamic characterization of 2,6-dibromo-p-xylene reveals thermal properties that reflect its halogenated aromatic nature and molecular symmetry. While specific melting and boiling point data for the 2,6-isomer are limited in the literature, comparative analysis with closely related dibrominated xylene isomers provides valuable insights into its thermal behavior [9] [11].
The 2,5-dibromo-p-xylene isomer, which shares similar molecular architecture, exhibits a melting point range of 72-74°C and a boiling point of 261°C at standard atmospheric pressure [9] [14]. These thermal properties reflect the influence of halogen substitution on intermolecular forces and crystal packing efficiency [11].
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
|---|---|---|---|
| 2,5-Dibromo-p-xylene | 72-74 | 261 | [9] |
| 2,5-Dibromo-p-xylene | 72-75 | 150 (21 mmHg) | [11] |
| α,α'-Dibromo-p-xylene | 142-147 | 245 | [12] |
The thermal stability of dibrominated xylene compounds is influenced by the strength of carbon-bromine bonds and the stabilizing effect of aromatic conjugation [13]. Thermogravimetric analysis of related compounds indicates that decomposition typically initiates at temperatures significantly above the boiling point, suggesting good thermal stability under normal processing conditions [15].
The solubility characteristics of 2,6-dibromo-p-xylene are governed by its halogenated aromatic structure and the resulting intermolecular interactions [17] [22]. The compound exhibits limited solubility in polar protic solvents such as water, consistent with its hydrophobic aromatic character and the electron-withdrawing nature of the bromine substituents [22].
Experimental solubility data for related dibrominated xylene compounds demonstrate preferential dissolution in nonpolar and moderately polar organic solvents [18] [19]. The 2,5-dibromo-p-xylene isomer shows solubility in toluene, hot ethanol, and hot methanol, while remaining insoluble in water [22]. The α,α'-dibromo-p-xylene analog exhibits solubility in hot toluene and dioxane, with the latter accepting 1 gram per 10 milliliters of hot solvent [18] [19].
| Solvent System | Solubility | Temperature | Reference |
|---|---|---|---|
| Water | Insoluble | Ambient | [22] |
| Toluene | Soluble | Hot | [17] [22] |
| Hot Ethanol | Soluble | Elevated | [22] |
| Hot Methanol | Soluble | Elevated | [22] |
| Dioxane | 1g/10mL | Hot | [18] |
The Hansen solubility parameters for halogenated aromatic compounds typically reflect moderate dispersion forces, limited polar interactions, and minimal hydrogen bonding capability [21]. The presence of bromine substituents increases the compound's polarizability while maintaining the predominantly hydrophobic character of the aromatic core [22].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2,6-dibromo-p-xylene through characteristic chemical shift patterns and coupling relationships [23] [24]. The ¹H Nuclear Magnetic Resonance spectrum of related dibrominated xylene compounds reveals distinctive resonance patterns that reflect the electronic environment and substitution symmetry [28] [29].
In the ¹H Nuclear Magnetic Resonance spectrum of 2,5-dibromo-p-xylene, recorded in deuterated chloroform, the aromatic protons appear as a singlet in the region typical for substituted benzene derivatives [24] [28]. The methyl substituents generate characteristic resonances in the aliphatic region, with chemical shifts influenced by the electron-withdrawing effects of the adjacent bromine atoms [28].
| Nuclear | Chemical Shift Range (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 7.0-7.5 | Singlet | Aromatic H | [24] [28] |
| ¹H | 2.2-2.4 | Singlet | Methyl groups | [28] |
| ¹³C | 130-140 | - | Aromatic carbons | [27] |
| ¹³C | 20-25 | - | Methyl carbons | [27] |
The ¹³C Nuclear Magnetic Resonance spectrum provides additional structural confirmation through carbon resonances that reflect the substitution pattern and electronic effects [27]. The aromatic carbon atoms exhibit chemical shifts characteristic of halogen-substituted benzene rings, while the methyl carbons appear in the typical aliphatic region [27].
Spectroscopic investigations utilizing high-resolution Nuclear Magnetic Resonance techniques have enabled detailed assignment of resonances in related dibrominated systems [26]. The symmetrical nature of the 2,6-substitution pattern in 2,6-dibromo-p-xylene would be expected to generate simplified spectra with reduced signal multiplicity compared to asymmetrically substituted analogs [24].
Infrared spectroscopy of 2,6-dibromo-p-xylene reveals characteristic absorption bands that provide structural fingerprinting and functional group identification [30] [35]. The infrared spectrum exhibits typical aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, along with aromatic carbon-carbon stretching modes between 1400-1600 wavenumbers [32] [35].
Computational vibrational analysis using density functional theory methods has provided detailed assignments for fundamental vibrational modes in dibrominated xylene compounds [35] [40]. The presence of bromine substituents introduces characteristic carbon-bromine stretching vibrations typically observed in the 500-700 wavenumber region [35].
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Aromatic C-H stretch | 3000-3100 | C-H stretching | [32] |
| Aromatic C=C stretch | 1500-1600 | Ring vibrations | [35] |
| C-Br stretch | 500-700 | C-Br stretching | [35] |
| Methyl C-H stretch | 2800-3000 | Aliphatic C-H | [35] |
Ultraviolet-visible absorption spectroscopy provides information about electronic transitions and chromophoric properties [34] [36]. The absorption characteristics of halogenated aromatic compounds typically exhibit bathochromic shifts compared to unsubstituted analogs due to the extended conjugation and halogen participation in the π-system [36].
The electronic absorption spectrum of α,α'-dibromo-p-xylene has been documented with specific ultraviolet absorption characteristics recorded under standardized conditions [34]. The compound exhibits absorption maxima that reflect π→π* transitions characteristic of substituted benzene derivatives, with additional contributions from halogen-to-ring charge transfer transitions [36].
Fourier transform infrared and Raman spectroscopic investigations of dibrominated xylene compounds have provided comprehensive vibrational assignments through comparison with theoretical calculations [35]. The complete vibrational analysis reveals that bromine substitution significantly affects skeletal vibrations and introduces new vibrational modes associated with carbon-bromine bond dynamics [35].
The synthesis of 2,6-dibromo-p-xylene relies primarily on electrophilic aromatic substitution reactions, which represent the most fundamental approach to introducing bromine atoms onto the aromatic ring of p-xylene derivatives. The electrophilic aromatic substitution mechanism involves the formation of a sigma complex (arenium ion) through the attack of an electrophilic bromine species on the electron-rich aromatic ring [1] [2] [3].
Direct Bromination with Molecular Bromine constitutes the classical approach for aromatic bromination. This method employs molecular bromine (Br₂) in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) [4] [5]. The reaction proceeds through the formation of a polarized bromine-catalyst complex, which generates the electrophilic bromine cation (Br⁺) necessary for ring attack [1]. Under typical reaction conditions of 125-150°C, this method achieves yields ranging from 60-85% for ring-brominated products [6].
Electrophilic Aromatic Substitution with Lewis Acid Catalysis provides enhanced selectivity compared to uncatalyzed bromination. The mechanism involves three distinct steps: electrophile activation through coordination with the Lewis acid catalyst, electrophilic addition to form the Wheland intermediate, and finally electrophile elimination to regenerate aromaticity [3] [7]. Iron(III) bromide and aluminum bromide serve as the most effective catalysts, with aluminum bromide demonstrating superior catalytic activity due to its stronger Lewis acidity [8] [9].
Alternative Brominating Reagents have gained prominence for specialized applications. N-bromosuccinimide (NBS) represents a versatile brominating agent that provides controlled bromine delivery under milder conditions [10] [11]. While NBS typically promotes benzylic and allylic bromination through radical mechanisms, specific reaction conditions can be optimized to achieve ring bromination [12] [13]. The peroxide-bromide method, utilizing hydrogen peroxide and hydrobromic acid under LED illumination, offers exceptional selectivity with yields reaching 80-87% [14].
Electrochemical Bromination Methods have emerged as environmentally friendly alternatives to traditional chemical bromination. These methods employ sodium bromide as the bromine source with electrochemical oxidation to generate bromine in situ [15] [16]. The electrochemical approach operates under ambient conditions and achieves Faradaic efficiencies exceeding 90%, making it highly attractive for industrial applications [16].
The regioselectivity of bromination reactions depends significantly on the electronic nature of the aromatic substrate. For p-xylene derivatives, the methyl groups serve as electron-donating substituents that activate the aromatic ring toward electrophilic attack [17]. The directing effects of methyl groups favor bromination at positions ortho to the methyl substituents, leading to the formation of 2,6-dibromo-p-xylene as the major product [6].
The efficiency and selectivity of dibromination reactions critically depend on the choice of catalytic system employed. Lewis acid catalysts play a pivotal role in activating molecular bromine and facilitating the electrophilic aromatic substitution process [18] [19].
Iron-Based Catalytic Systems represent the most widely employed catalysts for aromatic bromination. Iron(III) bromide (FeBr₃) serves as the standard catalyst, typically employed at loadings of 5-20 mol% [4] [5]. The catalyst functions by coordinating to molecular bromine, thereby polarizing the Br-Br bond and generating the electrophilic bromine species necessary for aromatic substitution [1]. Iron powder provides a practical alternative, as it reacts with bromine in situ to generate iron(III) bromide, eliminating the need for anhydrous conditions [4].
Aluminum-Based Catalytic Systems demonstrate superior catalytic activity compared to iron-based systems. Aluminum bromide (AlBr₃) exhibits exceptional Lewis acidity, enabling efficient bromination at lower catalyst loadings of 5-15 mol% [8]. The enhanced activity of aluminum bromide stems from its ability to form highly electrophilic bromine complexes, resulting in faster reaction rates and improved yields [9]. However, aluminum bromide requires strictly anhydrous conditions due to its high sensitivity to moisture.
Zirconium-Based Catalytic Systems have gained attention for their unique ability to promote radical bromination pathways. Zirconium(IV) chloride (ZrCl₄) catalyzes benzylic bromination through radical generation mechanisms, offering an alternative to traditional electrophilic substitution [18] [19]. This catalyst system operates effectively at loadings of 1-5 mol% and provides excellent selectivity for benzylic positions, making it valuable for specific synthetic applications [20].
Iodine-Based Catalytic Systems function as radical initiators in bromination reactions. Iodine (I₂) promotes homolytic cleavage of the Br-Br bond, generating bromine radicals that initiate radical chain processes [14] [21]. While iodine demonstrates lower catalytic activity compared to Lewis acid catalysts, it provides access to radical bromination pathways that complement electrophilic substitution mechanisms.
Zinc Oxide Catalytic Systems represent an emerging class of oxidative bromination catalysts. These systems utilize zinc oxide (ZnO) in combination with bromine sources to achieve selective bromination under oxidative conditions [21]. The mechanism involves the formation of zinc bromide intermediates that facilitate bromine transfer to the aromatic substrate.
The selection of appropriate catalytic systems depends on several factors including desired regioselectivity, reaction conditions, and substrate compatibility. Lewis acid catalysts favor electrophilic aromatic substitution leading to ring bromination, while radical-generating catalysts promote benzylic and allylic bromination. The catalyst loading must be optimized to balance reaction efficiency with economic considerations, as excessive catalyst loading can lead to increased costs and potential side reactions.
The choice of solvent profoundly influences the efficiency, selectivity, and overall success of bromination reactions. Solvent effects manifest through multiple mechanisms including substrate solvation, catalyst stabilization, and modification of reaction kinetics [22] [23] [24].
Halogenated Solvents have traditionally served as the preferred media for bromination reactions. Carbon tetrachloride (CCl₄) provides excellent selectivity due to its nonpolar nature and chemical inertness toward bromine [23]. However, environmental concerns regarding ozone depletion have necessitated the adoption of alternative solvents. Dichloromethane (DCM) offers a suitable replacement with lower environmental impact, though its lower boiling point (39.6°C) limits its applicability in high-temperature reactions [23]. 1,2-Dichloroethane presents an excellent compromise, providing similar solvent properties to carbon tetrachloride while maintaining a higher boiling point (83.5°C) suitable for elevated reaction temperatures [23].
Acetic Acid Systems demonstrate unique advantages for bromination reactions. Glacial acetic acid serves both as solvent and activating medium, enhancing the electrophilicity of bromine through hydrogen bonding interactions [23] [24]. The polar protic nature of acetic acid stabilizes ionic intermediates formed during electrophilic aromatic substitution, leading to increased reaction rates and improved yields. Electrochemical studies in anhydrous acetic acid reveal distinct oxidation waves corresponding to bromine formation and subsequent aromatic substitution [25].
Aromatic Solvents such as chlorobenzene and nitrobenzene offer specific advantages for certain bromination applications. Chlorobenzene provides good solvating properties for both substrate and catalyst while maintaining chemical stability under reaction conditions [23]. Its moderate polarity facilitates catalyst dissolution while preventing excessive stabilization of ionic intermediates that might impede reaction progress.
Alternative Solvent Systems have emerged to address environmental and practical concerns. Diethyl carbonate represents an environmentally benign alternative that exhibits similar performance to traditional halogenated solvents [23]. Ionic liquids and deep eutectic solvents offer unique advantages including negligible vapor pressure, thermal stability, and tunable polarity. Aqueous systems, when properly designed, can provide sustainable alternatives for specific bromination applications [26].
Solvent-Free Conditions have gained attention as environmentally sustainable alternatives. Solvent-free bromination can be achieved through mechanochemical approaches, utilizing ball milling or grinding techniques to promote intimate contact between reactants [23] [27]. These methods often exhibit enhanced reaction rates and selectivity while eliminating solvent-related waste streams.
Reaction Optimization Parameters encompass multiple variables that must be systematically optimized to achieve maximum efficiency. Temperature control plays a critical role, as elevated temperatures generally increase reaction rates but may compromise selectivity [28] [29]. Pressure effects become significant in gas-phase reactions and can influence equilibrium positions in reversible processes [28]. Reaction time optimization requires balancing complete conversion with minimization of side reactions and product degradation [30] [31].
The optimization process typically involves statistical design of experiments to identify optimal combinations of solvent, temperature, catalyst loading, and reaction time. Response surface methodology enables the identification of optimal reaction conditions while minimizing the number of experimental trials required.
The successful isolation and purification of 2,6-dibromo-p-xylene requires careful consideration of the physical and chemical properties of the target compound and potential impurities. Effective purification strategies are essential for achieving high-purity products suitable for subsequent applications [32] [33] [34].
Recrystallization Techniques represent the most widely employed purification method for solid brominated products. The principle relies on the differential solubility of the target compound and impurities in hot versus cold solvent systems [34] [35]. For 2,6-dibromo-p-xylene, suitable recrystallization solvents include toluene, ethanol, and petroleum ether. The recrystallization process involves dissolving the crude product in hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound [36] [37]. Optimal results require careful selection of solvent volume to balance yield recovery with purification efficiency. Typical recrystallization yields range from 80-95% with purity levels of 95-99% [32].
Vacuum Distillation Methods provide effective separation based on boiling point differences. The high boiling point of 2,6-dibromo-p-xylene (approximately 245°C) enables effective separation from lower-boiling impurities through fractional distillation under reduced pressure [38]. Vacuum distillation minimizes thermal decomposition while achieving efficient separation. The technique is particularly effective for removing unreacted starting materials and mono-brominated byproducts.
Chromatographic Purification offers the highest purity levels but at reduced yield recovery. Column chromatography utilizing silica gel with gradient elution enables separation of closely related isomers and structural analogs [36]. The method achieves purity levels of 98-99.5% but typically results in yield recoveries of 70-85% due to material losses during the separation process. High-performance liquid chromatography (HPLC) provides analytical monitoring of purification progress and enables precise fraction collection.
Chemical Purification Methods involve selective treatment to remove specific impurity classes. Washing with aqueous sodium bicarbonate solution effectively removes residual hydrogen bromide and unreacted bromine [32] [33]. Base washing also neutralizes acidic impurities generated during the bromination process. The aqueous wash must be performed carefully to avoid hydrolysis of labile brominated products. Treatment with reducing agents such as sodium thiosulfate removes residual oxidizing impurities.
Steam Distillation Techniques enable separation based on volatility differences in the presence of water vapor. This method is particularly effective for removing low-boiling impurities while leaving the higher-boiling target compound in the distillation residue [34]. Steam distillation operates under milder temperature conditions compared to direct distillation, reducing the risk of thermal decomposition.
Sublimation Purification provides an elegant method for compounds that exhibit sufficient vapor pressure below their melting points. This technique enables purification without the use of solvents and often achieves exceptional purity levels of 98-99% [38]. Sublimation is particularly effective for removing non-volatile impurities such as catalyst residues and high-molecular-weight byproducts.
Yield Maximization Strategies focus on optimizing reaction conditions to minimize side reactions and maximize conversion to the desired product. The use of excess starting material can drive reactions to completion, though this approach must be balanced against increased purification complexity. Optimization of catalyst loading ensures efficient conversion while minimizing catalyst-related impurities. Temperature and time optimization prevents over-reaction and product degradation.
Process Intensification Approaches involve the integration of reaction and separation processes to improve overall efficiency. Continuous flow reactors enable precise control of reaction conditions while minimizing residence time and side reactions [22] [39]. In situ product crystallization allows direct isolation of pure product from the reaction mixture, eliminating the need for extensive purification steps.
The selection of appropriate purification strategies depends on the scale of operation, purity requirements, and economic considerations. Laboratory-scale preparations may employ multiple purification steps to achieve maximum purity, while industrial processes must balance purity requirements with economic efficiency. The development of integrated processes that combine reaction optimization with efficient purification represents the most promising approach for maximizing both yield and purity while minimizing environmental impact.
Quality Control and Analytical Methods play essential roles in monitoring purification progress and ensuring product quality. Melting point determination provides a rapid assessment of purity, with sharp melting points indicating high purity. Nuclear magnetic resonance (NMR) spectroscopy enables detailed structural confirmation and quantitative purity assessment. Gas chromatography-mass spectrometry (GC-MS) provides sensitive detection of trace impurities and enables verification of product identity.